molecular formula C10H10F2O3 B15387141 1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one

1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one

Cat. No.: B15387141
M. Wt: 216.18 g/mol
InChI Key: ISKLOFOLNNOIEB-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one is a propanone derivative of interest in medicinal chemistry and preclinical research. Compounds based on the propanone structure and featuring difluoromethoxy and hydroxy substitutions on the phenyl ring have been investigated as potential inhibitors of ferropotosis, a form of regulated cell death . Research into structurally similar molecules suggests potential application in models of cerebrovascular diseases, such as cerebral infarction and stroke . The difluoromethoxy group is a common motif in drug design, often used to modulate the compound's electronic properties, metabolic stability, and membrane permeability. The specific positioning of the difluoromethoxy and hydroxy groups on the phenyl ring in this compound may be explored for its influence on biological activity and selectivity. This product is intended for research purposes only, including as a building block in synthetic chemistry, a standard in analytical studies, or a lead compound in biological screening. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-4-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H10F2O3/c1-6(13)4-7-2-3-8(14)5-9(7)15-10(11)12/h2-3,5,10,14H,4H2,1H3

InChI Key

ISKLOFOLNNOIEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)O)OC(F)F

Origin of Product

United States

Biological Activity

1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one, also known by its CAS number 1804189-72-7, is an organic compound with significant potential in medicinal chemistry. This compound features a unique molecular structure characterized by a difluoromethoxy group and a hydroxyphenyl moiety attached to a propanone backbone. Its molecular formula is C10H10F2O3C_{10}H_{10}F_2O_3, and it has a molecular weight of approximately 216.18 g/mol .

The compound's structure allows it to participate in various chemical reactions, making it versatile in synthetic organic chemistry. The difluoromethoxy group enhances its reactivity, potentially influencing its biological activity.

Biological Activity

Research indicates that 1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one exhibits several promising biological activities, which may include:

  • Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : There is evidence to support its effectiveness against various microbial strains, indicating potential applications in treating infections.
  • Anticancer Effects : Research has shown that this compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

The specific mechanisms through which 1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction could lead to modulation of various biological processes, including inflammation and cell proliferation.

Comparative Analysis

To better understand the unique properties of 1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Hydroxyphenyl)propan-2-oneLacks difluoromethoxy groupSimpler structure, different reactivity
1-(2-(Trifluoromethoxy)-4-hydroxyphenyl)propan-2-oneContains trifluoromethoxy insteadPotentially different biological activities
1-(2-Chloro-4-hydroxyphenyl)propan-2-oneContains a chloro groupDifferent reactivity profile due to halogen substitution

These comparisons highlight the significance of the difluoromethoxy functional group in influencing both chemical reactivity and biological interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one:

  • Antioxidant Activity Study :
    • A study evaluated the compound's ability to reduce oxidative stress in cellular models. Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.
  • Antimicrobial Efficacy :
    • Another research project tested the efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings demonstrated notable antimicrobial activity, suggesting its potential use as an antibacterial agent.
  • Cancer Cell Proliferation Inhibition :
    • A study focused on the effects of this compound on human cancer cell lines (e.g., breast and prostate cancer). The results showed that treatment led to reduced cell viability and induced apoptosis, indicating its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties, derived from the provided evidence:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Synthesis Notes References
1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one -OCF₂H (2), -OH (4) C₁₀H₉F₂O₃ Not provided Predicted higher lipophilicity due to -OCF₂H; hydroxyl enhances solubility N/A
1-(4-Hydroxyphenyl)propan-2-one -OH (4) C₉H₁₀O₂ 150.17 Synthesized via HCl-mediated demethylation (80% yield) ; lower stability compared to fluorinated analogues
1-(3-Chloro-4-hydroxyphenyl)propan-2-one -Cl (3), -OH (4) C₉H₉ClO₂ 184.62 Increased lipophilicity and potential halogen bonding effects
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one -C(CH₃)₃ (3), -OH (4) C₁₃H₁₈O₂ 206.28 Enhanced steric bulk; tert-butyl group may hinder metabolic oxidation
1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one -OCF₂H (4), -CF₃ (2) C₁₁H₉F₅O₂ 268.18 Predicted boiling point: 249.3±40.0 °C; high electron-withdrawing capacity
1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone -OH (4), -OCH₃ (4') C₁₅H₁₄O₃ 242.27 Dual aromatic systems; methoxy group reduces acidity compared to hydroxyl

Key Structural and Functional Differences

In contrast, methoxy (-OCH₃) or hydroxyl (-OH) groups (e.g., 1-(4-hydroxyphenyl)propan-2-one) are less electron-withdrawing, increasing susceptibility to oxidation . Halogenated analogues (e.g., 1-(3-chloro-4-hydroxyphenyl)propan-2-one) exhibit enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

  • Compounds like 1-(4-hydroxyphenyl)propan-2-one are synthesized efficiently (80% yield) via acid-catalyzed demethylation, whereas fluorinated analogues (e.g., ) likely require specialized fluorination reagents or protective group strategies, complicating synthesis .

Physicochemical Properties: Boiling Points: Fluorinated derivatives (e.g., 1-(4-(difluoromethoxy)phenyl)propan-2-one) exhibit higher predicted boiling points (~249°C) compared to non-fluorinated analogues (e.g., 1-(4-hydroxyphenyl)propan-2-one, ~150°C) due to increased molecular weight and polarity . Solubility: Hydroxyl groups enhance water solubility via hydrogen bonding, whereas tert-butyl or chloro substituents reduce it .

Q & A

Q. Example Protocol :

Protect 4-hydroxybenzaldehyde with acetyl chloride.

Perform Friedel-Crafts acylation with propan-2-one.

Deprotect the hydroxyl group and introduce difluoromethoxy via SNAr.

Which advanced spectroscopic techniques are critical for structural elucidation of this compound, and how do they resolve ambiguities?

Q. Basic

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., hydroxyl at C4, difluoromethoxy at C2) through chemical shifts (δ 6.8–7.2 ppm for aromatic protons) .
    • ²⁹F NMR : Confirms difluoromethoxy (-OCF₂) via characteristic splitting patterns (δ -80 to -85 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates spatial arrangement of substituents .

Data Interpretation Tip : Cross-validate NMR with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and mass spectrometry (m/z ~228 [M+H]⁺) .

How does the difluoromethoxy group influence reactivity compared to methoxy or chloromethoxy analogs in nucleophilic substitution?

Advanced
The difluoromethoxy group (-OCF₂) enhances electron-withdrawing effects, increasing electrophilicity at the para-hydroxyl position. Key differences:

  • Reactivity : Faster SNAr reactions compared to methoxy (-OCH₃) due to stronger inductive effects .
  • Steric Effects : Bulkier than -OCH₃ but less than -OCH₂Cl, balancing reactivity and steric hindrance .

Q. Comparative Table :

SubstituentElectron EffectReaction Rate (k, relative)
-OCH₃Donating1.0 (baseline)
-OCF₂Withdrawing3.2
-OCH₂ClWithdrawing2.5

Experimental Design : Use kinetic studies (UV-Vis monitoring) under controlled pH (7–10) to quantify rate differences .

What methodologies are employed to study interactions between this compound and enzymatic targets (e.g., cytochrome P450)?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) in real-time using immobilized enzymes .
  • Molecular Docking : Predicts binding poses (e.g., AutoDock Vina) by modeling interactions with active-site residues .
  • In Vitro Assays : Use liver microsomes to assess CYP450 inhibition (IC₅₀ values) via fluorometric substrates .

Key Finding : The hydroxyl group facilitates hydrogen bonding with catalytic residues, while difluoromethoxy enhances lipophilicity, affecting membrane permeability .

How can conflicting data on this compound’s antioxidant activity across studies be reconciled?

Advanced
Discrepancies often arise from:

  • Assay Variability : DPPH vs. ORAC assays measure different mechanisms (radical scavenging vs. chain-breaking) .
  • Sample Purity : Trace impurities (e.g., residual solvents) can skew results. Validate purity via HPLC (>98%) .
  • Concentration Gradients : Non-linear dose-response curves require testing multiple concentrations (0.1–100 µM) .

Resolution Strategy : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., ascorbic acid) .

What formulation strategies improve aqueous solubility for in vitro studies without altering bioactivity?

Q. Advanced

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • pH Adjustment : Ionize the hydroxyl group (pKa ~9.5) by buffering solutions to pH 10 .
  • Nanoemulsions : Encapsulate in lipid-based nanoparticles (size <200 nm) to maintain stability in aqueous media .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity retention via cell viability assays (e.g., MTT) .

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